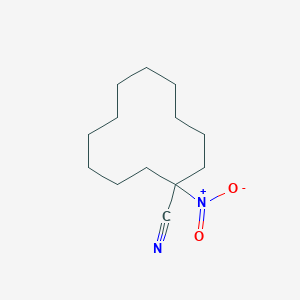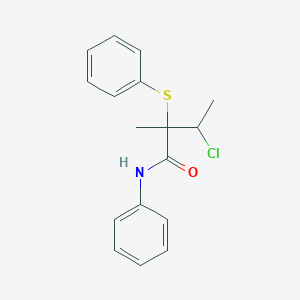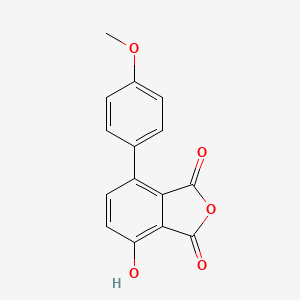
N''-tert-Butyl-N,N,N',N'-tetrapropan-2-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine: is a chemical compound characterized by its unique structure, which includes a tert-butyl group and multiple propan-2-yl groups attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine typically involves the reaction of tert-butylamine with a suitable guanidine precursor under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the propan-2-yl groups is replaced by another nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications. Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and cellular pathways is of particular interest in drug development.
Industry: In industrial applications, N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for producing high-performance polymers with specific properties.
Wirkmechanismus
The mechanism of action of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and modulating the associated biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N,N-dimethylformamidine: A compound with a similar tert-butyl group but different substituents on the guanidine core.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, used as a spin trap in radical chemistry.
Uniqueness: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is unique due to its multiple propan-2-yl groups, which confer distinct chemical and physical properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
81236-10-4 |
|---|---|
Molekularformel |
C17H37N3 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
2-tert-butyl-1,1,3,3-tetra(propan-2-yl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-12(2)19(13(3)4)16(18-17(9,10)11)20(14(5)6)15(7)8/h12-15H,1-11H3 |
InChI-Schlüssel |
KKGBNESHCVKVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=NC(C)(C)C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)


![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)




![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)


